molecular formula C10H12ClFO B13697656 2-(tert-Butoxy)-1-chloro-3-fluorobenzene

2-(tert-Butoxy)-1-chloro-3-fluorobenzene

Cat. No.: B13697656
M. Wt: 202.65 g/mol
InChI Key: NKSRZFILBPLTED-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-1-chloro-3-fluorobenzene is a substituted aromatic compound characterized by a tert-butoxy group at the 2-position, a chlorine atom at the 1-position, and a fluorine atom at the 3-position of the benzene ring. This structure combines steric bulk from the tert-butoxy group with the electronic effects of chlorine and fluorine, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3

InChI Key

NKSRZFILBPLTED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-1-chloro-3-fluorobenzene typically involves the introduction of the tert-butoxy group, chlorine, and fluorine onto a benzene ring. One common method involves the reaction of 2-chloro-3-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 2-(tert-Butoxy)-1-chloro-3-fluorobenzene may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxy group into the benzene ring, providing a more sustainable and efficient production method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Elimination Reactions: The tert-butoxy group can be eliminated under certain conditions to form alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(tert-Butoxy)-1-chloro-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-1-chloro-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. The chlorine and fluorine atoms can also participate in various chemical interactions, affecting the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally related compounds, focusing on substituent patterns, commercial availability, and functional group effects.

Table 1: Structural and Commercial Comparison of Analogous Compounds

Compound Name CAS Number Substituents (Positions) Key Differences vs. Target Compound Commercial Source/Price (USD)
1-Butoxy-2,3-difluorobenzene 136239-66-2 Butoxy (1), F (2,3) Longer alkoxy chain; dual fluorine atoms TCI: $6,700/5g
4-(tert-Butoxy)-2-chloro-1-fluorobenzene N/A tert-Butoxy (4), Cl (2), F (1) Substituent positions reversed Accela: Not priced
2-(tert-Butoxy)-1,4-dimethoxybenzene 31603-96-0 tert-Butoxy (2), OMe (1,4) Methoxy groups instead of Cl/F Accela: Listed (SY298909)
3-Bromo-2-chloro-5-methylpyridine 17282-03-0 Br (3), Cl (2), Me (5) (pyridine core) Heterocyclic core; bromine substituent TCI: $1,900/1g

Key Comparisons

Substituent Positioning and Electronic Effects

  • The target compound’s 1-chloro and 3-fluoro substituents create a meta-directing electronic profile, whereas analogs like 4-(tert-Butoxy)-2-chloro-1-fluorobenzene (Accela SY298907) reverse these positions, altering regioselectivity in reactions .
  • 1-Butoxy-2,3-difluorobenzene (TCI) replaces tert-butoxy with a linear butoxy group and adds a second fluorine, increasing lipophilicity but reducing steric hindrance compared to the target compound .

Steric and Functional Group Variations The tert-butoxy group in the target compound provides significant steric bulk, which is absent in 2-(tert-Butoxy)-1,4-dimethoxybenzene (Accela SY298909). Heterocyclic analogs like 3-Bromo-2-chloro-5-methylpyridine (TCI) exhibit distinct reactivity due to the pyridine ring’s nitrogen atom, which influences both electronic and coordination properties .

For example, 1-Butoxy-2,3-difluorobenzene is priced at $6,700/5g (TCI), suggesting its niche use in fluorinated intermediate synthesis . Accela’s derivatives (e.g., SY298907–SY298912) highlight industrial interest in tert-butoxy-substituted aromatics, likely for pharmaceuticals or agrochemicals, though specific data on yields or stability are unavailable .

Research Implications and Limitations

  • Gaps in Data : The absence of direct physicochemical or synthetic data for 2-(tert-Butoxy)-1-chloro-3-fluorobenzene limits quantitative comparisons. Further studies on its solubility, melting point, and reaction pathways are needed.
  • Structural Trends : Compounds with tert-butoxy groups and halogen substituents are prioritized for their stability and tunable reactivity, as seen in both TCI and Accela catalogs .

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